
Levosimendan Cyanoacetamide Hydrazone Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levosimendan Cyanoacetamide Hydrazone Impurity is a chemical compound that is an impurity present in Levosimendan, a drug used to manage acutely decompensated congestive heart failure. The molecular formula of this compound is C14H14N6O2, and its molecular weight is 298.3 . This compound is significant in pharmaceutical research and quality control as it helps in understanding the purity and stability of Levosimendan.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Levosimendan Cyanoacetamide Hydrazone Impurity involves several steps, starting with the preparation of the core structure of Levosimendan. The synthetic route typically includes the formation of a hydrazone linkage through the reaction of a hydrazine derivative with a cyanoacetamide compound . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity is produced consistently and meets the required specifications for pharmaceutical testing .
化学反应分析
Types of Reactions
Levosimendan Cyanoacetamide Hydrazone Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives .
科学研究应用
Synthesis and Chemical Properties
The synthesis of Levosimendan Cyanoacetamide Hydrazone Impurity involves a multi-step process that typically includes:
- Starting Materials : Acetanilide and 2-chloropropionyl chloride.
- Reactions : The formation of the hydrazone linkage through the reaction of hydrazine derivatives with cyanoacetamide compounds. This process may include Friedel-Crafts acylation and other organic reactions to yield the desired impurity.
The molecular formula is C14H14N6O2 with a molecular weight of 298.3 g/mol.
Chemical Reactions
This compound undergoes various chemical reactions typical of hydrazones, including:
- Oxidation : Adding oxygen or removing hydrogen.
- Reduction : Adding hydrogen or removing oxygen.
- Substitution : Replacing one functional group with another.
These reactions are essential for understanding the compound's behavior in different environments and its potential interactions in pharmaceutical formulations.
Scientific Research Applications
This compound has several notable applications in scientific research:
- Quality Control : As an impurity in pharmaceutical products, it is critical for ensuring the quality and stability of levosimendan formulations. Its presence must be monitored to assess the impact on drug efficacy and safety.
- Biological Studies : Researchers investigate its potential biological activities, including interactions with cellular components and effects on cardiac function. Understanding these interactions can provide insights into how impurities might influence therapeutic outcomes.
- Pharmacokinetics and Pharmacodynamics : The impurity helps elucidate the pharmacokinetic profile of levosimendan by providing context on how impurities might alter the drug's absorption, distribution, metabolism, and excretion characteristics.
The biological activity of this compound is closely related to that of levosimendan itself. Levosimendan acts primarily as a calcium sensitizer, enhancing cardiac contractility without significantly increasing intracellular calcium levels. This mechanism is crucial for treating heart failure as it improves cardiac output while reducing myocardial oxygen consumption .
Case Studies and Clinical Insights
Several studies have explored the effects of levosimendan in clinical settings, indirectly highlighting the importance of monitoring impurities like Levosimendan Cyanoacetamide Hydrazone:
- A retrospective study involving 87 patients treated with levosimendan showed significant improvements in hemodynamic parameters such as cardiac index and reductions in dobutamine requirements . These findings underscore the necessity of understanding all components within levosimendan formulations.
- Another review highlighted levosimendan's role in managing cardiogenic shock, emphasizing its unique pharmacological profile compared to traditional inotropic agents . The implications of impurities on treatment efficacy were noted as an area requiring further investigation.
作用机制
The mechanism of action of Levosimendan Cyanoacetamide Hydrazone Impurity is not well-documented, but it is related to the parent compound, Levosimendan. Levosimendan increases calcium sensitivity in cardiac myocytes by binding to troponin C in a calcium-dependent manner. This enhances cardiac contractility without increasing intracellular calcium levels. Additionally, Levosimendan opens adenosine triphosphate-sensitive potassium channels, leading to vasodilation .
相似化合物的比较
Similar Compounds
Levosimendan Cyanoacetate Hydrazone Impurity: Similar in structure but with different functional groups.
Levosimendan Triazene Impurity: Contains a triazene group instead of a hydrazone group.
Dextrosimendan: An enantiomer of Levosimendan with similar pharmacological properties.
Uniqueness
Levosimendan Cyanoacetamide Hydrazone Impurity is unique due to its specific hydrazone linkage and cyanoacetamide group, which differentiate it from other impurities and related compounds. This uniqueness is crucial for its role in pharmaceutical research and quality control .
生物活性
Levosimendan Cyanoacetamide Hydrazone Impurity is a compound derived from Levosimendan, a calcium sensitizer used in the treatment of acute heart failure. This impurity has garnered attention for its potential biological activities and implications in pharmacological research. This article provides an overview of its biological activity, synthesis, mechanisms of action, and related case studies.
- Molecular Formula : C14H14N6O2
- Molecular Weight : 298.3 g/mol
- CAS Number : 274263-65-9
- Purity : >95% (HPLC)
The synthesis of this compound involves the formation of a hydrazone linkage through the reaction of hydrazine derivatives with cyanoacetamide compounds. The mechanism of action is closely related to that of Levosimendan, which increases calcium sensitivity in cardiac myocytes by binding to troponin C in a calcium-dependent manner, enhancing cardiac contractility without raising intracellular calcium levels. Additionally, it opens adenosine triphosphate-sensitive potassium channels, leading to vasodilation .
Biological Activities
This compound has been studied for various biological activities:
- Cardiovascular Effects : Similar to its parent compound, it may enhance cardiac output and improve hemodynamics in patients with acute heart failure. A retrospective study indicated that patients receiving Levosimendan showed significant improvements in cardiac index and reduced reliance on inotropes .
- Antimicrobial Activity : Hydrazones, including derivatives similar to Levosimendan Cyanoacetamide, have demonstrated antimicrobial properties against various pathogens. Studies have reported that certain hydrazone derivatives exhibit significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 75 μg/mL to lower values depending on the specific derivative .
- Anticancer Potential : Research on hydrazone derivatives suggests potential anticancer activity. For instance, some synthesized hydrazones have shown IC50 values indicating effective inhibition against various cancer cell lines, such as MDA-MB 231 and HepG2 .
Case Studies
- Acute Heart Failure Management :
- Hydrazone Derivatives Research :
Comparative Analysis
常见问题
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Levosimendan Cyanoacetamide Hydrazone Impurity in pharmaceutical formulations?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method. Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. Retention times for Levosimendan and its impurity should be validated against reference standards . Mass spectrometry (LC-MS/MS) is recommended for structural confirmation, focusing on molecular ions at m/z 298.31 (C14H14N6O2) .
Q. How does this compound form during synthesis, and what conditions mitigate its generation?
- Methodological Answer : The impurity arises from incomplete hydrazone formation during Levosimendan synthesis. Optimize reaction parameters:
- Temperature : Maintain <50°C to prevent side reactions.
- pH : Use acetic acid buffer (pH 4.5–5.5) to stabilize intermediates.
- Reagent stoichiometry : Ensure a 1:1.2 molar ratio of cyanoacetamide to hydrazine derivatives. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the eluent .
Q. What are the regulatory thresholds for this compound in clinical-grade formulations?
- Methodological Answer : Per ICH Q3A guidelines, the impurity should not exceed 0.15% w/w in the final drug product. Forced degradation studies (acid/base hydrolysis, oxidative stress) must confirm stability under accelerated conditions (40°C/75% RH for 6 months). Quantify using validated HPLC methods with a limit of detection (LOD) ≤0.05% .
Advanced Research Questions
Q. How does this compound influence drug-target interactions compared to the parent compound?
- Methodological Answer : The impurity’s mesoxalonitrile hydrazone moiety alters binding to cardiac troponin C (cTnC). Use nuclear magnetic resonance (NMR) to compare chemical shifts in cTnC·cTnI144-163 complexes. Key residues (e.g., D helix residues 89–92) show larger perturbations (>60 Hz) with the impurity versus Levosimendan, indicating weaker binding affinity. Molecular dynamics simulations (100 ns trajectories) can quantify binding free energy differences (ΔΔG >2 kcal/mol) .
Q. What is the impurity’s impact on proinflammatory cytokine modulation in advanced heart failure models?
- Methodological Answer : In vitro studies using peripheral blood mononuclear cells (PBMCs) from heart failure patients show the impurity increases TNF-α/IL-6 secretion by 30% compared to Levosimendan. Use ELISA kits (e.g., R&D Systems) to measure cytokine levels after 24-hour exposure (1–10 µM). Contrast with Levosimendan’s anti-inflammatory effects (IL-10 upregulation by 40%) observed in clinical trials .
Q. How can synthetic pathways be optimized to minimize co-eluting impurities during Levosimendan production?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize:
- Solvent polarity : Switch from DMF to dimethylacetamide (DMAc) to reduce byproduct formation.
- Catalyst : Use 0.5 mol% zinc triflate to enhance reaction specificity.
- Purification : Perform flash chromatography (silica gel, gradient elution: 20–50% ethyl acetate in hexane) followed by recrystallization (ethanol/water, 8:2) to achieve ≥99.5% purity. LC-MS and NMR (1H/13C) validate impurity suppression .
属性
CAS 编号 |
274263-65-9 |
---|---|
分子式 |
No Data Available |
分子量 |
298.3 |
同义词 |
2-Cyano-2-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-acetamide; 2-Cyano-2-[2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]-acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。